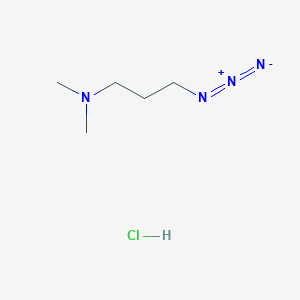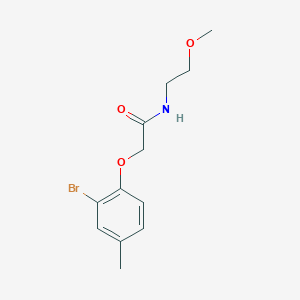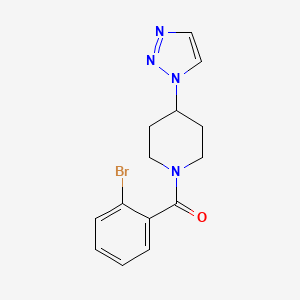![molecular formula C18H14N6O4S B2885730 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 886921-80-8](/img/structure/B2885730.png)
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is an organic compound known for its unique structural properties, combining furan, pyrrole, triazole, and nitrobenzene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide involves multiple steps:
Formation of the Triazole Ring: : The synthesis begins with the formation of the 1,2,4-triazole ring by reacting hydrazine hydrate with an appropriate dicarbonyl compound under acidic conditions.
Introduction of Furan and Pyrrole Rings: : The triazole intermediate is further functionalized by introducing furan and pyrrole rings through condensation reactions with corresponding aldehydes or ketones.
Sulfur Bridge Formation: : The critical step involves the formation of a sulfur bridge by reacting the triazole-furan-pyrrole intermediate with thiourea or other sulfur-containing reagents.
Acetamide Group Attachment: : Finally, the acetamide group is attached to the sulfur-bridged intermediate using acetic anhydride and an appropriate amine, such as 4-nitroaniline, under mild heating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimized conditions for each synthetic step to maximize yield and purity while minimizing costs and environmental impact. Scalable methods such as batch or continuous flow synthesis can be employed.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: : The nitro group can be reduced to an amine using reducing agents such as iron powder or catalytic hydrogenation.
Substitution: : Functional groups within the compound can undergo nucleophilic or electrophilic substitution, depending on reaction conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate under acidic or basic conditions.
Reduction: : Iron powder, catalytic hydrogenation with palladium on carbon.
Substitution: : Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides) under mild to moderate heating conditions.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or sulfoxides.
Reduction: : Amines.
Substitution: : Various substituted products depending on the reagents used.
Scientific Research Applications
Chemistry
The compound's unique structure makes it a valuable intermediate in organic synthesis, facilitating the construction of more complex molecules. It can be used as a building block in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions, cellular uptake mechanisms, and metabolic pathways due to its diverse functional groups.
Medicine
Preliminary studies suggest potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. Its structure allows for further modification to optimize its pharmacological properties.
Industry
The compound can be utilized in the development of novel materials, including polymers and coatings, due to its stability and reactivity. It can also serve as a precursor for dyes and pigments in the chemical industry.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action varies depending on its application. For instance, in antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could target specific proteins or DNA within cancer cells, leading to apoptosis. The presence of multiple functional groups allows the compound to engage in various biochemical interactions, influencing different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-{[5-(furan-2-yl)-4-(1H-imidazol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
2-{[5-(thiophen-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
2-{[5-(furan-2-yl)-4-(1H-pyrazol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is unique due to the combination of furan and pyrrole rings attached to the triazole-sulfur scaffold, which imparts distinct chemical reactivity and biological activity. This uniqueness can be leveraged to develop new materials or drugs with specific desired properties.
Now, shall we dive into something else, or do you need more details on any specific section?
Properties
IUPAC Name |
2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O4S/c25-16(19-13-5-7-14(8-6-13)24(26)27)12-29-18-21-20-17(15-4-3-11-28-15)23(18)22-9-1-2-10-22/h1-11H,12H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTGFUUFICWLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2885652.png)
![6-(4-methoxyphenyl)-3-methyl-N-[(pyridin-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2885653.png)
![N-[2-[[2-(2,4-Dimethylphenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2885654.png)


![1-(4-tert-butylphenyl)-7-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2885659.png)
![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2885660.png)

![Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2885663.png)

![7-phenyl-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2885666.png)
![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2885668.png)
![7-ethyl-8-methyl-6-oxo-N-(4-(pyridin-3-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2885669.png)
